(2S)-2-氨基-N-苄基-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

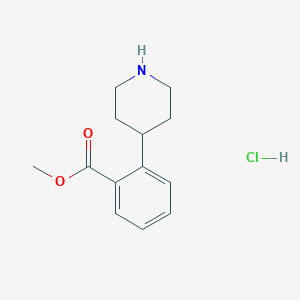

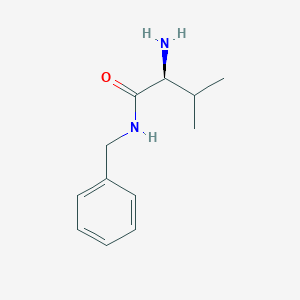

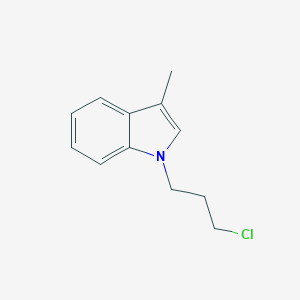

(2S)-2-Amino-N-benzyl-3-methylbutanamide, also known as N-Benzyl-3-methylbutanamide, is an amide derivative of the amino acid alanine. It is a colorless solid that is soluble in water and ethanol. N-Benzyl-3-methylbutanamide has a wide range of applications in the scientific research field, including its use as a substrate for enzyme research, a ligand for protein-protein interactions, and a molecular probe for drug discovery.

科学研究应用

Antimicrobial Agents

N-Benzyl L-Valinamide: derivatives have been explored for their potential as antimicrobial agents. The incorporation of an L-valine residue and a diphenyl sulfone scaffold in these compounds has shown promising results against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . This application is significant in the development of new antibiotics to address the growing concern of antibiotic resistance.

Antioxidant Activity

The antioxidant properties of N-Benzyl L-Valinamide derivatives are also noteworthy. These compounds have been tested for their ability to scavenge free radicals, which is a crucial characteristic in the prevention of oxidative stress-related diseases . The antioxidant effect is measured through various assays such as DPPH, ABTS, and ferric reducing power assays.

Alternative Toxicity Testing

In the realm of toxicology, N-Benzyl L-Valinamide derivatives have been utilized for alternative toxicity testing. For instance, their effects on freshwater cladoceran Daphnia magna Straus have been assessed, providing a non-mammalian perspective on the compound’s safety profile .

Drug Design

The structure of N-Benzyl L-Valinamide lends itself well to drug design, particularly due to its N-acyl-α-amino acid framework. This structure can be modified to create a variety of chemotypes, such as 4H-1,3-oxazol-5-ones and 2-acylamino ketones, which are valuable in the synthesis of novel pharmaceuticals .

Antifungal and Antiviral Activity

The N-benzyl derivatives of lucensomycin, which include the N-Benzyl L-Valinamide structure, have demonstrated high antifungal and antiviral activities. This makes them potential candidates for the development of new treatments for fungal and viral infections .

Biological Evaluation

The biological evaluation of N-Benzyl L-Valinamide derivatives extends to in silico studies, which predict the potential antimicrobial effect and toxicity of these compounds. Such computational approaches are essential for preclinical research and can accelerate the drug discovery process .

Chemical Organic Compounds Research

Lastly, N-Benzyl L-Valinamide plays a role in the broader field of chemical organic compounds research. Its versatility in forming various chemotypes makes it a valuable subject for studies in organic synthesis and the exploration of new chemical entities .

属性

IUPAC Name |

(2S)-2-amino-N-benzyl-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGFMIYGVANCND-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453857 |

Source

|

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-N-benzyl-3-methylbutanamide | |

CAS RN |

120369-25-7 |

Source

|

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)